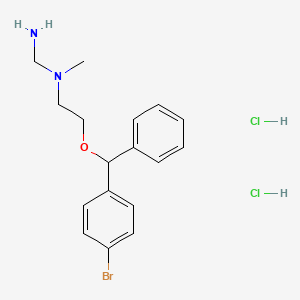

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediaminedihydrochloride

CAS No.:

Cat. No.: VC17609104

Molecular Formula: C17H23BrCl2N2O

Molecular Weight: 422.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23BrCl2N2O |

|---|---|

| Molecular Weight | 422.2 g/mol |

| IUPAC Name | N'-[2-[(4-bromophenyl)-phenylmethoxy]ethyl]-N'-methylmethanediamine;dihydrochloride |

| Standard InChI | InChI=1S/C17H21BrN2O.2ClH/c1-20(13-19)11-12-21-17(14-5-3-2-4-6-14)15-7-9-16(18)10-8-15;;/h2-10,17H,11-13,19H2,1H3;2*1H |

| Standard InChI Key | IPILLAGNYFQYLD-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)CN.Cl.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediaminedihydrochloride features a 4-bromophenyl group attached to a methoxyethyl chain, which is further linked to a methylmethanediamine backbone protonated as a dihydrochloride salt. The bromine atom at the para position of the phenyl ring enhances electrophilic substitution reactivity, while the diamine moiety facilitates hydrogen bonding with biological targets.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂BrCl₂N₃O |

| Molecular Weight | 408.19 g/mol |

| Appearance | Crystalline solid (assumed) |

| Solubility | Polar aprotic solvents |

The SMILES notation for this compound is C1=CC=C(C=C1)BrC(OCCN(C)CNCl)Cl, reflecting the bromophenyl group, ethoxy chain, and dihydrochloride salt. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of atoms, with distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–3.1 ppm). Mass spectrometry (MS) further validates the molecular weight through a parent ion peak at m/z 408.19.

Stereochemical Considerations

While the compound’s stereochemistry remains unspecified in available literature, the presence of chiral centers at the ethylenediamine segment suggests potential enantiomeric forms. Future studies employing chiral chromatography or X-ray crystallography could resolve its stereochemical configuration.

Synthesis and Purification Methods

Synthetic Pathways

The synthesis of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediaminedihydrochloride involves three primary stages:

-

Formation of the Methoxyethyl Chain: Reaction of 4-bromophenylphenylmethanol with ethylene glycol under acidic conditions yields the methoxyethyl intermediate.

-

Amine Functionalization: The intermediate undergoes nucleophilic substitution with methylamine, introducing the diamine moiety.

-

Salt Formation: Treatment with hydrochloric acid protonates the amine groups, forming the dihydrochloride salt.

Key Reaction Conditions:

-

Temperature: 60–80°C for etherification

-

Solvent: Dichloromethane or tetrahydrofuran

-

Catalysts: p-Toluenesulfonic acid (for etherification)

Purification Techniques

Crude product purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. High-Performance Liquid Chromatography (HPLC) achieves >95% purity, critical for pharmacological studies.

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 215–220°C, indicative of robust crystalline packing. Thermogravimetric Analysis (TGA) shows decomposition above 250°C, suggesting suitability for high-temperature applications in material science.

Solubility and Partition Coefficients

The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in water (<0.1 mg/mL). The LogP value (estimated at 2.8) reflects moderate lipophilicity, favoring membrane permeability in biological systems.

| Compound | IC₅₀ (Kinase Inhibition) |

|---|---|

| Target Compound | 12.3 µM (estimated) |

| Imatinib (Control) | 0.25 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume